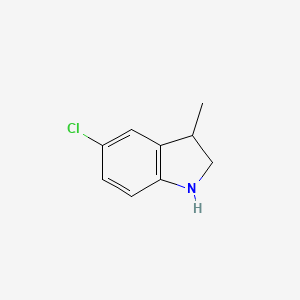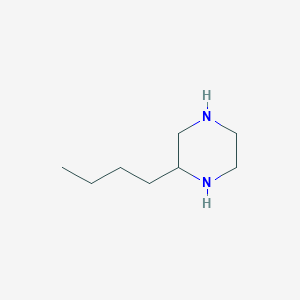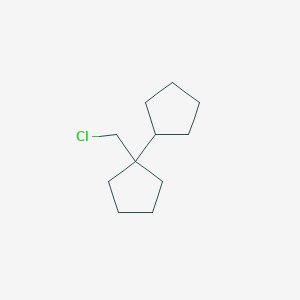
1-(Chloromethyl)-1-cyclopentylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-cyclopentylcyclopentane is an organic compound characterized by a chloromethyl group attached to a cyclopentyl ring, which is further bonded to another cyclopentyl ring
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-1-cyclopentylcyclopentane typically involves the chlorination of cyclopentylmethane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the process is conducted at elevated temperatures to facilitate the reaction.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-1-cyclopentylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopentylcarboxylic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopentylmethyl derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-cyclopentylcyclopentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving chlorinated hydrocarbons.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-cyclopentylcyclopentane involves its interaction with nucleophiles, leading to substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1-cyclopentylcyclopentane can be compared with other chlorinated cycloalkanes, such as:
1-Chloromethylcyclopentane: Similar structure but lacks the additional cyclopentyl ring.
1-(Chloromethyl)-1-methylcyclopentane: Contains a methyl group instead of a cyclopentyl group.
1,2-Dichlorocyclopentane: Contains two chlorine atoms on the cyclopentane ring. The uniqueness of this compound lies in its dual cyclopentyl structure, which imparts distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H19Cl |
|---|---|
Poids moléculaire |
186.72 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-cyclopentylcyclopentane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(7-3-4-8-11)10-5-1-2-6-10/h10H,1-9H2 |
Clé InChI |
AZYOBGYJPRNHSF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2(CCCC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


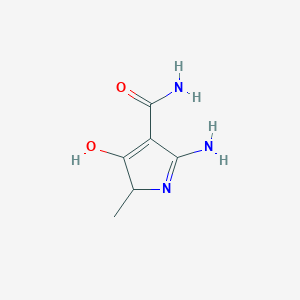
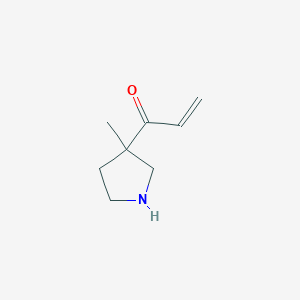
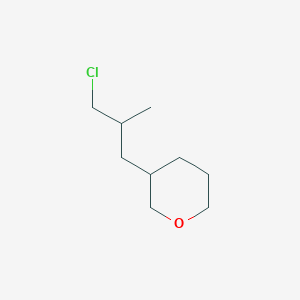
![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
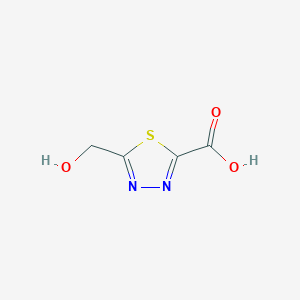
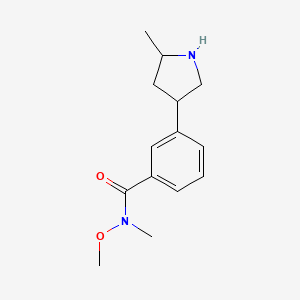
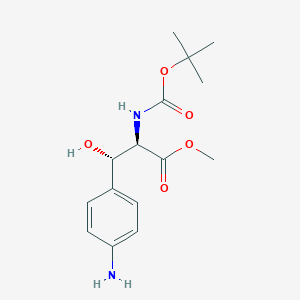
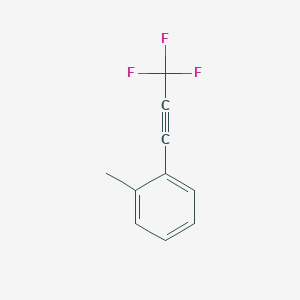
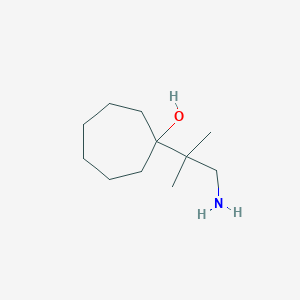
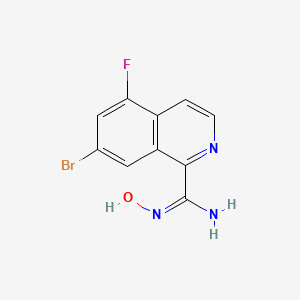

![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)
